Reduced Basicity Relative to Quinuclidine: pKa Comparison
1-Azabicyclo[2.2.1]heptane (ABCH) exhibits a pKa of 11.1 (±0.1) [1]. In contrast, the larger-ring analog 1-azabicyclo[2.2.2]octane (quinuclidine) has a pKa of 11.5 (±0.1) [1]. This 0.4 log unit difference corresponds to ABCH being approximately 2.5-fold less basic than quinuclidine under the same aqueous conditions (H₂O/D₂O 9:1) [1].
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 11.1 (±0.1) |
| Comparator Or Baseline | 1-Azabicyclo[2.2.2]octane (quinuclidine): 11.5 (±0.1) |
| Quantified Difference | ΔpKa = 0.4 (target ~2.5-fold less basic) |
| Conditions | H₂O/D₂O ratio of 9:1; Ka values converted to pKa [1] |
Why This Matters
Lower basicity reduces protonation at physiological pH, potentially improving passive membrane permeability and altering off-target interactions relative to quinuclidine-based scaffolds.
- [1] Glowacki, D. R., et al. (2023). Physical property determinations of 1-azahomocubane (4). Table 1, pKa data for 1-azabicyclo[2.2.1]heptane and 1-azabicyclo[2.2.2]octane. PMC10016339. View Source
